molecular formula C10H15NO2 B2817155 1-Amino-3-(3-methylphenoxy)propan-2-ol CAS No. 4698-88-8

1-Amino-3-(3-methylphenoxy)propan-2-ol

Cat. No.: B2817155
CAS No.: 4698-88-8
M. Wt: 181.235
InChI Key: NUEKYLDQIOYNLD-UHFFFAOYSA-N
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Description

1-Amino-3-(3-methylphenoxy)propan-2-ol (CAS 4698-88-8) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 10 H 15 NO 2 and a molecular weight of 181.23 g/mol, it belongs to the aryloxypropanolamine class, which serves as the fundamental structural backbone for a wide range of beta-adrenergic receptor antagonists (beta-blockers) . The primary research value of this compound lies in its role as a versatile synthetic intermediate or building block for the development of novel bioactive molecules . Its structure contains the core pharmacophore associated with beta-adrenergic blockade, featuring a propan-2-ol backbone with an amino group and a 3-methylphenoxy group connected via an ether linkage . Researchers utilize this scaffold to create libraries of derivatives, systematically exploring how modifications to the aromatic ring or the primary amino group affect biological activity, particularly in the pursuit of new cardiovascular therapeutics . Established synthetic routes often involve the nucleophilic ring-opening of the epoxide intermediate, 1-(3-methylphenoxy)-2,3-epoxypropane, with ammonia . This product is labeled with a GHS07 hazard pictogram and carries the signal word "Warning." Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information. This chemical is offered with a minimum purity of 97% . It is supplied for research and development purposes only and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(3-methylphenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-3-2-4-10(5-8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEKYLDQIOYNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Amino 3 3 Methylphenoxy Propan 2 Ol

Established Synthetic Approaches for 1-Amino-3-(3-methylphenoxy)propan-2-ol and its Analogues

Established synthetic routes to this compound and similar aryloxypropanolamines primarily rely on building the propan-2-ol backbone and introducing the amino and aryloxy functionalities in a controlled manner.

Strategies Involving Epoxide Ring Opening Reactions

A prevalent and highly effective method for synthesizing this compound and its analogues is the nucleophilic ring-opening of a corresponding epoxide intermediate. researchgate.netnih.gov This reaction involves an aryloxy epoxide, specifically 1-(3-methylphenoxy)-2,3-epoxypropane, which is subjected to aminolysis. The three-membered epoxide ring is highly strained and susceptible to attack by nucleophiles like ammonia (B1221849) or other primary amines. nih.gov

The reaction is typically carried out by treating the glycidyl (B131873) ether intermediate, 1-(3-methylphenoxy)-2,3-epoxypropane, with ammonia. The ammonia molecule acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack leads to the opening of the ring and the formation of the final amino alcohol product. The regioselectivity of the attack generally favors the less sterically hindered carbon, resulting in the desired 1-amino-3-aryloxy-2-propanol structure. smolecule.com

Various catalysts and reaction conditions can be employed to enhance the efficiency and yield of this reaction. For instance, heterogeneous catalysts like iron(III) hydroxide (B78521) have been shown to be effective and environmentally benign for epoxide ring-opening with amines under solvent-free conditions. researchgate.net Microwave-assisted synthesis has also been demonstrated to significantly reduce reaction times from hours to minutes while providing excellent yields (up to 98%). researchgate.net

ReactantsConditionsProductYieldReference
Aryloxyepoxides, IsopropylamineMicrowave Irradiation, Solvent-FreeAryloxypropanolaminesUp to 98% researchgate.net
Various Epoxides, AminesNano-sized Fe(OH)₃, Solvent-Free, Room Temp.β-Amino AlcoholsUp to 96% researchgate.net
Styrene Oxide, AminesGraphene Oxide, Metal-Free, Solvent-Freeβ-Amino AlcoholsHigh researchgate.net

This table presents examples of epoxide ring-opening reactions for the synthesis of β-amino alcohols, a class to which this compound belongs.

Mannich Condensation Routes to Related Aminomethoxy Derivatives

While direct synthesis of this compound via the Mannich reaction is not the most common route, this condensation reaction is a fundamental method for the synthesis of β-amino carbonyl compounds, which are precursors to amino alcohols. The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine or ammonia.

In a related context, Mannich-type reactions can be used to synthesize aminomethoxy derivatives. For instance, a variation could involve the reaction of a ketone with an amine and an alkoxymethylating agent. Subsequent reduction of the resulting β-aminoketone would yield the corresponding amino alcohol. This approach provides a versatile platform for generating a library of related aminomethoxy derivatives by varying the ketone, amine, and aldehyde components.

Preparation of Key Intermediates for this compound Synthesis

The principal intermediate for the most common synthetic route to this compound is the epoxide, 1-(3-methylphenoxy)-2,3-epoxypropane. This key precursor is typically synthesized through the reaction of 3-methylphenol (m-cresol) with an epihalohydrin, most commonly epichlorohydrin. smolecule.comprepchem.com

This reaction is a Williamson ether synthesis, where the phenoxide ion, generated by treating m-cresol (B1676322) with a base (like sodium hydroxide), acts as a nucleophile. It attacks the carbon atom bearing the chlorine in epichlorohydrin, displacing the chloride ion. This is followed by an intramolecular nucleophilic substitution where the newly formed alkoxide attacks the epoxide carbon, resulting in the formation of the glycidyl ether, 1-(3-methylphenoxy)-2,3-epoxypropane. The reaction is often catalyzed by a small amount of a catalyst like piperidine. prepchem.com

Reactant 1Reactant 2Base/CatalystProductReference
3,5-DimethylphenolEpichlorohydrinBase3-(3,5-dimethylphenoxy)propan-2-ol intermediate smolecule.com
ortho-CresolEpichlorohydrinPiperidine2,3-Epoxy-1-(2-methylphenoxy)propane prepchem.com

This table illustrates the synthesis of aryloxy epoxides, the key intermediates for producing aryloxypropanolamines.

Stereoselective Synthesis of this compound and its Enantiomers

Since this compound contains a stereocenter at the C-2 position of the propanol (B110389) chain, it can exist as a pair of enantiomers, (R)- and (S)-1-amino-3-(3-methylphenoxy)propan-2-ol. The synthesis of enantiomerically pure forms is of significant interest as different stereoisomers often exhibit distinct pharmacological activities. Methodologies for stereoselective synthesis focus on creating this chiral center in a controlled manner.

Enzyme-Assisted Preparations of Chiral Precursors

Biocatalysis offers an environmentally benign and highly selective alternative for preparing chiral compounds. nih.govnih.gov Enzymes can be used to prepare chiral precursors for the synthesis of enantiomerically pure this compound. One common strategy is the kinetic resolution of a racemic mixture of a key intermediate.

For example, a lipase (B570770) could be used for the enantioselective acylation of a racemic aryloxypropanediol, or for the hydrolysis of a corresponding ester. This would separate the enantiomers, allowing for the isolation of a chiral diol or ester, which can then be converted to the desired chiral amino alcohol. Another approach involves using engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of α-hydroxy ketones, which can produce chiral amino alcohols with high enantioselectivity (ee >99%). frontiersin.org This method uses ammonia as the amino donor, making it an efficient and atom-economical process. frontiersin.org

Enzyme TypeReactionSubstrateProductSelectivityReference
Amine Dehydrogenase (AmDH)Asymmetric Reductive Aminationα-Hydroxy KetonesChiral Amino Alcohols>99% ee frontiersin.org
Transketolase & TransaminaseCoupled Enzymatic ReactionNon-chiral starting materialsChiral Amino-triolHigh nih.gov
LipaseKinetic ResolutionRacemic γ-azidoalcohol acetatesOptically active γ-azidoalcoholsHigh researchgate.net

This table highlights enzymatic methods applicable to the synthesis of chiral amino alcohols and their precursors.

Asymmetric Reduction Approaches for Amino Alcohol Derivatives

Asymmetric reduction of prochiral ketones is a powerful and widely used method for synthesizing chiral secondary alcohols, including chiral amino alcohols. mdpi.comjocpr.com This strategy can be applied to produce enantiopure this compound by reducing a suitable prochiral ketone precursor, such as 1-amino-3-(3-methylphenoxy)propan-2-one.

A well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in combination with a borane (B79455) reducing agent. mdpi.com This catalytic system can reduce ketones to alcohols with high enantioselectivity. Another significant approach is asymmetric transfer hydrogenation (ATH), which often utilizes ruthenium-diamine catalysts. acs.org This method can reduce unprotected α-amino ketones to the corresponding chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities. acs.org These methods provide reliable access to specific enantiomers of amino alcohol derivatives. nih.gov

MethodCatalyst SystemSubstrateProductEnantioselectivityReference
CBS ReductionChiral Oxazaborolidine / BH₃Prochiral Ketones(R)- or (S)-Secondary Alcohols91–98% ee mdpi.com
Asymmetric Transfer HydrogenationRuthenium–Diamine Catalystα-Amino Ketone HCl SaltsChiral 1,2-Amino Alcohols>99% ee acs.org
Copper-Catalyzed HydrosilylationCu(OAc)₂ / Chiral LigandEnonesChiral Allylic Alcohols92% ee nih.gov

This table summarizes key asymmetric reduction methods for preparing chiral alcohols, a crucial step in synthesizing enantiopure amino alcohols.

Derivatization Reactions and Structural Modifications of the this compound Core

The molecular structure of this compound, a β-amino alcohol, features several reactive sites that allow for a variety of derivatization reactions and structural modifications. The primary amino group, the secondary hydroxyl group, and the aromatic ring are all amenable to chemical transformation, making this compound a versatile intermediate for the synthesis of a wide range of other molecules. mdpi.comtandfonline.com These modifications are crucial for developing new compounds with specific chemical properties or biological activities.

Modifications at the Amino Group: The primary amine is a key functional group for derivatization. Its nucleophilic nature allows for reactions such as N-alkylation, N-acylation, and the formation of Schiff bases.

N-Acylation: The amino group can be readily converted to an amide by reacting it with acylating agents like acid chlorides or anhydrides. sphinxsai.com These amide derivatives are often more stable and can exhibit different biological properties compared to the parent amine. For instance, reaction with benzoyl chloride in the presence of a base would yield N-benzoyl-1-amino-3-(3-methylphenoxy)propan-2-ol.

N-Alkylation: Introducing alkyl groups to the nitrogen atom can be achieved through various methods, including reductive amination with aldehydes or ketones or direct alkylation with alkyl halides. These N-substituted derivatives are important building blocks in the preparation of value-added chemicals. mdpi.com

Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones under appropriate conditions results in the formation of imines, also known as Schiff bases. mdpi.com This reaction is often reversible and can be used as a method for purification or as a step in a more complex synthetic sequence. For example, reacting this compound with an aromatic aldehyde like 3-bromobenzaldehyde (B42254) would form the corresponding N-benzylidene derivative. mdpi.com

Modifications at the Hydroxyl Group: The secondary alcohol functionality can undergo reactions typical of alcohols, including esterification, etherification, and oxidation.

O-Acylation (Esterification): The hydroxyl group can be esterified by reaction with carboxylic acids (under acidic catalysis, e.g., Fischer esterification) or more reactive derivatives like acid chlorides and anhydrides. This modification can alter the lipophilicity and pharmacokinetic properties of the molecule.

O-Alkylation (Etherification): Formation of an ether linkage at the secondary alcohol position can be accomplished using methods like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(3-methylphenoxy)-3-aminopropan-2-one, using a variety of oxidizing agents. This transformation provides access to β-amino ketones, which are also valuable synthetic intermediates. google.com

Modifications of the Aromatic Ring: The 3-methylphenyl (m-cresyl) ring can undergo electrophilic aromatic substitution reactions. The existing substituents (methyl and alkoxypropyl) will direct incoming electrophiles, primarily to the ortho and para positions relative to the activating groups. Potential reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation, leading to a diverse array of substituted analogues.

The following table summarizes common derivatization reactions for the this compound core.

Reactive SiteReaction TypeReagent(s)Product TypeReference
Amino Group (-NH₂)N-AcylationAcid Chloride (R-COCl), Acid Anhydride ((RCO)₂O)Amide sphinxsai.com
Amino Group (-NH₂)N-AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine mdpi.com
Amino Group (-NH₂)Schiff Base FormationAldehyde (R-CHO), Ketone (R₂C=O)Imine (Schiff Base) mdpi.com
Hydroxyl Group (-OH)O-Acylation (Esterification)Acid Chloride (R-COCl)Ester nih.gov
Hydroxyl Group (-OH)OxidationOxidizing Agent (e.g., PCC, Swern)Ketone google.com
Aromatic RingElectrophilic Aromatic SubstitutionHNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination)Substituted Aromatic RingN/A

Purification Methodologies for this compound and Related Compounds

The purification of this compound and its derivatives is a critical step to ensure high purity for subsequent synthetic applications. Due to the presence of polar amino and hydroxyl groups, as well as a moderately nonpolar aromatic ring, a variety of purification techniques can be employed.

Chromatographic Methods: Column chromatography is one of the most widely used techniques for the purification of β-amino alcohols and their derivatives. mdpi.comtandfonline.comnih.gov

Silica Gel Column Chromatography: This is the most common method. The choice of eluent (mobile phase) is crucial for achieving good separation. Typically, mixtures of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) are used. mdpi.comnih.govmdpi.com For highly polar compounds, a small amount of a very polar solvent, such as methanol, may be added to the eluent system. mdpi.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating stereoisomers (enantiomers or diastereomers), HPLC is the method of choice. oup.com Since β-amino alcohols often lack a strong chromophore for UV detection, a derivatization step to introduce a UV-active group may be necessary prior to analysis. oup.com Reversed-phase columns (e.g., C18) with mobile phases consisting of buffered aqueous solutions and an organic modifier like acetonitrile (B52724) are commonly used. oup.com

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.

Acid-Base Extraction: The basic nature of the amino group allows for purification by acid-base extraction. The crude compound can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The protonated amino alcohol will move to the aqueous phase, while non-basic impurities remain in the organic layer. The aqueous layer can then be separated, made basic (e.g., with NaOH), and the purified free amine can be extracted back into an organic solvent.

Purification via Chemical Derivatization: In some cases, purification can be facilitated by temporarily converting the compound into a derivative that is easier to isolate. For instance, the compound can be converted into a Schiff base, which may be a crystalline solid that is easily purified by recrystallization. google.com The purified Schiff base can then be hydrolyzed back to the pure amino alcohol. google.com

The following table provides a summary of applicable purification methodologies.

MethodologyPrinciple of SeparationTypical ApplicationKey Parameters/ConditionsReference
Silica Gel Column ChromatographyAdsorption/PolarityGeneral purification of crude products and reaction mixtures.Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients. mdpi.comtandfonline.comnih.gov
HPLCPartitioning/AdsorptionHigh-purity separation, analysis, and separation of stereoisomers.Column: C18 (Reversed-Phase). Mobile Phase: Acetonitrile/Buffered water. May require prior derivatization for UV detection. oup.com
RecrystallizationDifferential SolubilityPurification of crude solid products.Selection of an appropriate solvent or solvent system is crucial. smolecule.com
Acid-Base ExtractionDifferential Solubility based on pHRemoval of non-basic impurities from the crude product.Utilizes an organic solvent and aqueous acid/base solutions (e.g., HCl, NaOH).N/A
Derivatization-Purification-HydrolysisChemical TransformationCases where the compound or impurities are difficult to separate directly.Example: Formation and recrystallization of a Schiff base, followed by hydrolysis. google.com

Advanced Structural Elucidation and Conformational Analysis of 1 Amino 3 3 Methylphenoxy Propan 2 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of organic molecules. For 1-Amino-3-(3-methylphenoxy)propan-2-ol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its covalent framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. While a specific, published spectrum for this compound is not widely available, the expected chemical shifts and coupling patterns can be predicted with high accuracy based on the compound's constituent functional groups and data from analogous structures. nih.gov

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons on the m-cresol (B1676322) ring are expected to appear in the downfield region of approximately 6.7-7.2 ppm. The single methyl group attached to the aromatic ring would produce a characteristic singlet peak around 2.3 ppm. The protons of the propanolamine (B44665) chain would be observed in the range of 2.8-4.1 ppm, with the proton on the hydroxyl-bearing carbon (-CH(OH)-) appearing as a multiplet around 4.0 ppm. The protons of the methylene (B1212753) groups adjacent to the ether oxygen (-O-CH₂-) and the amine (-CH₂-NH₂) would also be found in this region, with their exact shifts and multiplicities depending on spin-spin coupling with neighboring protons. libretexts.orglibretexts.org The protons of the primary amine (-NH₂) and the hydroxyl group (-OH) are expected to appear as broad singlets whose chemical shifts can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides one signal for each unique carbon atom. The aromatic carbons are expected to resonate in the 110-160 ppm range, with the carbon atom directly attached to the ether oxygen appearing most downfield. The carbon of the methyl group would be observed at approximately 20-22 ppm. For the propanolamine side chain, the carbon bearing the hydroxyl group (-CH(OH)-) is predicted to have a chemical shift around 68-70 ppm, while the carbons adjacent to the ether oxygen (-O-CH₂) and the amine (-CH₂-NH₂) are expected at approximately 70-72 ppm and 45-50 ppm, respectively. nih.govoregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (Ar-H)6.7 - 7.2Multiplet
Methylene (Ar-O-CH₂)~4.0Multiplet
Methine (CH-OH)~4.0Multiplet
Methylene (CH₂-NH₂)~2.8 - 3.0Multiplet
Methyl (Ar-CH₃)~2.3Singlet
Amine (NH₂)Variable (Broad)Singlet
Hydroxyl (OH)Variable (Broad)Singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Group Predicted Chemical Shift (δ, ppm)
Aromatic (Ar-C-O)~158
Aromatic (Ar-C)110 - 140
Methylene (Ar-O-CH₂)70 - 72
Methine (CH-OH)68 - 70
Methylene (CH₂-NH₂)45 - 50
Methyl (Ar-CH₃)20 - 22

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to display several characteristic absorption bands. A strong, broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.infolibretexts.org In the same region, N-H stretching vibrations of the primary amine group are expected, typically appearing as two sharper peaks (one for symmetric and one for asymmetric stretching). libretexts.org

Aromatic C-H stretching can be observed as peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the propanol (B110389) and methyl groups would appear just below 3000 cm⁻¹. The C-O stretching vibrations are also diagnostic; the aryl-alkyl ether linkage is expected to produce a strong, sharp band around 1230-1260 cm⁻¹, while the C-O stretch of the secondary alcohol would appear in the 1050-1100 cm⁻¹ region. masterorganicchemistry.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound
Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Hydroxyl (O-H)Stretch, H-bonded3200 - 3500Strong, Broad
Amine (N-H)Stretch3300 - 3500Medium, Sharp (2 bands)
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2960Medium-Strong
Aromatic C=CStretch1450 - 1600Medium
Aryl Ether (Ar-O-C)Stretch1230 - 1260Strong
Alcohol (C-O)Stretch1050 - 1100Strong

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and aspects of its structure. For this compound (C₁₀H₁₅NO₂), the molecular weight is 181.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 181.

The fragmentation pattern is highly predictable for this class of compounds. The most characteristic fragmentation for aliphatic amines is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. docbrown.infolibretexts.org This would lead to the formation of a prominent fragment ion at m/z 30, corresponding to [CH₂NH₂]⁺. Another likely fragmentation pathway involves the cleavage of the bond between the ether oxygen and the propanol chain, which would generate a fragment corresponding to the 3-methylphenoxyl radical and a cation at m/z 74, or a 3-methylphenoxide cation at m/z 107. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

X-ray Crystallography Studies of this compound Derivatives

While a crystal structure for this compound itself is not publicly documented, extensive crystallographic studies have been performed on its close structural analogs, such as the beta-blocker metoprolol. nih.govsigmaaldrich.com These studies on derivatives provide a robust model for understanding the molecular geometry, crystal packing, and intermolecular forces that govern the solid-state structure of this entire class of aryloxypropanolamine compounds.

Determination of Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction studies on related aryloxypropanolamines reveal that the propanolamine side chain typically adopts a stable, extended (all-trans) conformation. nih.gov This linear arrangement minimizes steric hindrance between the aryloxy and amino substituents.

The crystal packing is generally dictated by the formation of extensive hydrogen-bonding networks. In the case of racemic derivatives like metoprolol, the crystal structure often features chains of molecules where R and S enantiomers alternate. nih.govsigmaaldrich.com This arrangement allows for efficient packing and maximization of intermolecular interactions within the crystal lattice.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding

The primary organizing force in the crystal structures of aryloxypropanolamine derivatives is hydrogen bonding. nih.govnih.gov The amino alcohol moiety is perfectly suited for this, possessing both hydrogen bond donor (O-H and N-H) and acceptor (O and N) sites.

Conformational Analysis and Stereochemical Investigations

The conformational landscape and stereochemistry of this compound are primarily influenced by the rotational freedom around its single bonds and the presence of a chiral center. The key structural features include the flexible propan-2-ol chain, the ether linkage to the 3-methylphenoxy group, and the terminal amino group.

Stereochemistry:

This compound possesses a single stereocenter at the C2 position of the propanol backbone, which is bonded to the hydroxyl group. Consequently, the molecule can exist as a pair of enantiomers:

(S)-1-Amino-3-(3-methylphenoxy)propan-2-ol

(R)-1-Amino-3-(3-methylphenoxy)propan-2-ol

These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. The synthesis of this compound without the use of chiral catalysts or starting materials typically results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. The separation of these enantiomers, or their stereoselective synthesis, is crucial for applications where specific stereochemistry is required.

Conformational Preferences:

The three-dimensional structure of this compound is not static. Rotation is possible around the C-C, C-O, and C-N single bonds, leading to various possible conformations. However, certain conformations are energetically favored due to intramolecular interactions.

Proton magnetic resonance studies on the general class of 1-alkylamino-3-aryloxy-2-propanols suggest that these molecules tend to adopt a stable, "rigid" conformation in nonpolar solvents. nih.gov This preferred conformation is stabilized by the formation of intramolecular hydrogen bonds. In the case of this compound, two such hydrogen bonds are possible:

Between the hydrogen of the hydroxyl group and the lone pair of the amino nitrogen.

Between one of the hydrogens of the amino group and the ether oxygen.

The formation of these hydrogen bonds leads to a bicyclic-like, chelated structure, which significantly restricts the conformational freedom of the molecule. This rigid conformation is believed to be a key factor in the interaction of aryloxypropanolamines with biological targets.

The orientation of the 3-methylphenoxy group relative to the propanolamine side chain is another important conformational aspect. The flexibility of the ether linkage allows for different spatial arrangements of the aromatic ring. Computational modeling studies on related molecules would be necessary to determine the most stable rotamers around the C-O bonds.

Expected Spectroscopic Data:

1H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 3-methylphenoxy group, the methyl protons, and the protons of the propan-2-ol chain (CH, CH2-O, and CH2-N). The chemical shifts and coupling constants of the diastereotopic protons on the C1 and C3 carbons would be particularly informative for deducing the preferred conformation in solution.

13C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the three carbons of the propanolamine backbone. The chemical shifts of the C1, C2, and C3 carbons would be influenced by the neighboring oxygen and nitrogen atoms.

A detailed analysis of these spectra, including techniques like Nuclear Overhauser Effect (NOE) spectroscopy, would be required to experimentally validate the predicted conformational preferences and to determine the solution-state structure of this compound.

Structure Activity Relationship Sar Studies of 1 Amino 3 3 Methylphenoxy Propan 2 Ol Analogues

Systematic Structural Modifications and Their Influence on Biological Activity

Systematic modifications of the aryloxypropanolamine scaffold have revealed several key principles governing their biological activity, primarily as β-adrenergic blocking agents. cvpharmacology.com The general structure required for β-blocking activity includes an aromatic ring connected to a propanolamine (B44665) side chain via an ether linkage. oup.comscribd.com

Key structural features essential for activity include:

The Propanolamine Side Chain : The presence of the OCH2 group, which links the aromatic ring to the ethylamine (B1201723) side chain, is a characteristic feature of aryloxypropanolamine antagonists. scribd.compharmaguideline.com The alcohol group on the second carbon of the propane (B168953) chain is crucial for activity, forming a critical hydrogen bond with the receptor. youtube.com

Stereochemistry : The hydroxyl-bearing carbon atom in the propanolamine side chain is a chiral center. For β-blocking activity, the (S)-enantiomer is significantly more potent, often by as much as 100-fold, compared to the (R)-enantiomer. oup.comwikipedia.org This stereoselectivity highlights a specific three-point binding interaction with the β-adrenoceptor.

The Amine Group : For optimal β-antagonist activity, the terminal amine must be a secondary amine. scribd.comyoutube.com Primary amines tend to have lower activity, while tertiary or N,N-disubstituted amines are generally inactive. scribd.comyoutube.com

Structural FeatureInfluence on Biological Activity
Aromatic Ring Nature and position of substituents determine potency and selectivity (β1 vs. β2). oup.com
Ether Linkage (-O-CH2-) Crucial for the antagonistic properties of aryloxypropanolamines. scribd.compharmaguideline.com
Hydroxyl Group (-OH) Essential for receptor binding via hydrogen bonds; must be in the (S)-configuration for optimal activity. youtube.comwikipedia.org
Amine Group (-NHR) Must be a secondary amine for potent β-blocking activity. scribd.comyoutube.com The nature of the 'R' group influences potency and selectivity. oup.com

Impact of Amine Substituent Variations on Pharmacological Profiles

The substituent attached to the nitrogen atom of the propanolamine side chain plays a pivotal role in determining the potency and selectivity of β-blockers. oup.com Generally, bulky alkyl groups are preferred, as they are thought to fit well into a hydrophobic pocket of the β-adrenoceptor. youtube.com

Alkyl Substituents : Potency is significantly enhanced by branched alkyl groups like isopropyl or tert-butyl on the terminal amino nitrogen. oup.com The tert-butyl group is often associated with higher potency than the isopropyl group. nih.gov For instance, in a series of phenylethanolamines, the N-t-butyl analogue was found to be more potent than the N-isopropyl analogue (soterenol). nih.gov

Arylalkyl Substituents : The addition of arylalkyl groups, such as a phenylethyl or a hydroxybenzyl group, to the amine can maintain or even increase activity. oup.comyoutube.com For example, attaching a 3,4-dimethoxyphenylethyl moiety to the amine nitrogen has been shown to yield compounds with high β-blocking potency. nih.gov This modification can also strongly potentiate cardioselectivity (β1-selectivity). oup.com

Chain Length : The chain length of the amine substituent can be extended up to four carbon atoms without a terminal phenyl ring while maintaining activity. youtube.com

Amine Substituent (R in -NHR)Impact on Pharmacological ProfileExample Class
Isopropyl Confers significant β-blocking activity. oup.comPropranolol
Tert-butyl Often increases potency compared to isopropyl. oup.comnih.gov
3,4-Dimethoxyphenylethyl Potentiates cardioselectivity and maintains high potency. oup.comnih.gov
Arylalkyl groups Generally leads to very active compounds. oup.com

Phenoxy Ring Substitutions and Resultant Structure-Activity Implications

The nature, position, and number of substituents on the phenoxy ring are critical determinants of a compound's pharmacological properties, especially its potency and receptor selectivity (β1 vs. β2).

Position of Substitution : The position of the substituent on the aromatic ring significantly influences potency. Ortho-substituted compounds are often the most potent, particularly when the substituent contains a heteroatom in the alpha position. oup.com Para-substitution is also a key strategy, and many β1-selective antagonists feature a substitution at the para-position, often in the absence of a meta-substituent. pharmaguideline.com

Nature of Substituent : The electronic and lipophilic properties of the ring substituent are important. A correlation has been found between the lipophilicity of aromatic substituents and the β2-adrenoceptor affinity in phenoxypropanolamines. nih.gov Electron-withdrawing groups in the meta and para positions can modulate intrinsic sympathomimetic activity (ISA). oup.com

Cardioselectivity : Para-substitution on the aromatic ring is a common feature of cardioselective (β1-selective) drugs. oup.com Compounds with acylamido groups or other specific moieties at the para-position, such as in atenolol (B1665814) or metoprolol, demonstrate significant β1-selectivity. oup.com In contrast, β2-selective antagonists tend to be more lipophilic. oup.com

Phenoxy Ring Substitution PatternResultant Structure-Activity Implication
Ortho-substitution Generally increases β-blocking potency. oup.com
Para-substitution Often yields cardioselective (β1-selective) compounds. oup.compharmaguideline.com
Meta-substitution Can modulate intrinsic sympathomimetic activity (ISA). oup.com
Increased Lipophilicity Tends to increase affinity for β2-adrenoceptors. nih.gov

Receptor Pharmacology and Molecular Interaction Profiling of 1 Amino 3 3 Methylphenoxy Propan 2 Ol Derivatives

Adrenergic Receptor Binding Affinities (In Vitro Assays)

The core structure of 1-Amino-3-(3-methylphenoxy)propan-2-ol, featuring a propan-2-ol side chain linked to a substituted phenoxy ring, is the quintessential pharmacophore for beta-adrenergic receptor antagonism. The affinity and selectivity of these compounds are primarily influenced by the substituents on the aromatic ring and the nitrogen atom.

Beta-1 (β1) adrenergic receptors are predominantly located in cardiac tissue, and their blockade leads to reduced heart rate and contractility. The selectivity of aryloxypropanolamine antagonists for the β1 receptor is often dictated by the substitution pattern on the aromatic ring. cvpharmacology.com Compounds with para-substituents, particularly those capable of hydrogen bonding, tend to exhibit higher affinity and selectivity for the β1 receptor.

For this compound, the single methyl group is in the meta-position. This substitution pattern is less commonly associated with high β1 selectivity compared to para-substituted analogs. youtube.com Furthermore, the primary amine (-NH2) on the side chain is a significant structural feature. Most potent beta-blockers possess a bulky secondary amine, such as an isopropyl or tert-butyl group, which is crucial for high-affinity binding to the receptor. pharmacy180.com The presence of a primary amine in this compound would be expected to result in a significantly lower binding affinity for the β1 receptor compared to clinically used beta-blockers like Metoprolol or Atenolol (B1665814).

Beta-2 (β2) adrenergic receptors are found in the smooth muscle of the bronchioles, blood vessels, and other tissues. Blockade of these receptors can lead to bronchoconstriction and vasoconstriction. The interaction with β2 receptors is also heavily dependent on the compound's structure. Generally, aryloxypropanolamine compounds that are non-selective or β2-selective often have specific aromatic ring systems, but the key determinant remains the nitrogen substituent. nih.gov

Similar to its interaction with β1 receptors, the primary amine of this compound is predicted to confer low affinity for the β2 receptor. The general SAR for beta-blockers indicates that as the bulk of the nitrogen substituent increases, β-receptor activity (antagonistic) also increases. pharmacy180.com The absence of a bulky alkyl group on the nitrogen atom makes high-potency antagonism at the β2 receptor unlikely.

Non-selective beta-blockers, such as Propranolol, bind with similar high affinity to both β1 and β2 receptors. timeofcare.com This non-selectivity is often associated with more lipophilic, polycyclic, or certain ortho-substituted aromatic rings. nih.gov The 3-methylphenoxy (m-cresol) group of this compound is relatively simple.

Table 1: Illustrative Structure-Activity Relationship (SAR) for Adrenergic Receptor Affinity in Aryloxypropanolamines This table illustrates general principles and does not represent experimental data for this compound.

Structural Feature Impact on β1 Affinity Impact on β2 Affinity Example Compound (Illustrative)
Nitrogen Substituent
Primary Amine (-NH₂) Low Affinity Low Affinity This compound
Secondary Amine (-NH-isopropyl) High Affinity High Affinity Propranolol
Secondary Amine (-NH-tert-butyl) Moderate Affinity High Affinity Pindolol
Aromatic Ring Substituent
Para-substituent (e.g., -OCH₂CH₂OCH₃) Increased Selectivity & Affinity Reduced Affinity Metoprolol
Meta-substituent (e.g., -CH₃) No significant selectivity conferred No significant selectivity conferred (as in the title compound)
Fused Ring (Naphthyl) High Affinity High Affinity Propranolol

Investigation of Interactions with Other Receptor Systems

The aryloxypropanolamine scaffold is primarily associated with adrenergic receptors. However, modifications can lead to interactions with other receptor systems. For instance, some third-generation beta-blockers possess additional vasodilating properties through blockade of alpha-1 adrenergic receptors (e.g., Carvedilol, Labetalol). cvpharmacology.comwikipedia.org This activity is typically associated with a large, complex moiety attached to the side-chain amine. Given the simple primary amine structure of this compound, significant affinity for alpha-adrenergic receptors is not expected.

Furthermore, derivatives of related propanolamine (B44665) structures have been investigated for activity at other targets, such as sodium channels, but these compounds typically feature different aromatic systems and substitutions designed specifically for those targets. Without specific screening data, it is presumed that this compound would have a low affinity for other major CNS or cardiovascular receptors.

Ligand-Receptor Docking and Computational Molecular Modeling

Computational docking studies are powerful tools for visualizing and predicting how a ligand interacts with its receptor target on a molecular level. researchgate.net For beta-adrenergic receptors, the binding pocket is well-characterized. Key interactions for aryloxypropanolamine ligands typically involve: nih.gov

Hydrogen Bonding: The secondary amine and the hydroxyl group on the propanolamine side chain form critical hydrogen bonds with highly conserved aspartate and asparagine residues within the transmembrane domains of the receptor (e.g., Asp113 in TM3 and Asn312 in TM7 of the β2-AR). nih.gov

Hydrophobic/Aromatic Interactions: The aromatic ring of the ligand settles into a hydrophobic pocket formed by several phenylalanine and tryptophan residues.

Computational and Theoretical Studies on 1 Amino 3 3 Methylphenoxy Propan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules. DFT methods are instrumental in modern drug discovery for predicting molecular geometries, reaction energies, and spectroscopic properties with a favorable balance between accuracy and computational cost. nih.govarxiv.orgescholarship.org These calculations can provide insights that are difficult to obtain through experimental means alone.

For a molecule like 1-amino-3-(3-methylphenoxy)propan-2-ol, DFT can be used to model its electronic distribution, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Prediction of Molecular Conformations and Energetics

The flexibility of the propanolamine (B44665) chain in this compound allows it to adopt multiple three-dimensional arrangements, or conformations. Identifying the most stable, low-energy conformations is critical, as these are the most likely to be biologically relevant.

Quantum chemical methods are used to perform a conformational analysis by systematically rotating the molecule's single bonds and calculating the potential energy of each resulting structure. This process maps out the potential energy surface of the molecule. Studies on related amino alcohols, such as 2-aminoethanol and β-amino acids, have shown that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformers. kuleuven.bescirp.org For this compound, hydrogen bonds could form between the hydroxyl group, the amino group, and the ether oxygen, leading to several stable, low-energy structures. The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Representative Data from Conformational Analysis of Amino Alcohols
Conformer TypeDihedral Angle (NCCO)Relative Energy (kJ/mol)Key Feature
Gauche (g'Gg') ~60°0.00Stabilized by O-H···N intramolecular hydrogen bond. Often the global minimum.
Anti (tGg') ~180°> 5.0Extended conformation, less stable due to lack of primary hydrogen bond.
Gauche (gGg') ~-60°> 10.0Stabilized by N-H···O intramolecular hydrogen bond.

Note: This table is illustrative, based on general findings for small amino alcohols, and does not represent specific calculated data for this compound.

Theoretical Spectroscopic Data Correlation

DFT calculations can accurately predict various spectroscopic properties, which can then be correlated with experimental data to confirm the molecule's structure. acs.orgacs.org Predicting NMR chemical shifts (¹H and ¹³C) is a common application. nih.govwisc.eduresearchgate.net The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS). acs.org

Similarly, theoretical vibrational frequencies from DFT can be correlated with experimental infrared (IR) spectra to assign specific absorption bands to the corresponding molecular vibrations, such as O-H, N-H, and C-O stretching. Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to peaks in UV-Visible spectra. chemrxiv.org

Table 2: Example of Theoretical vs. Experimental Spectroscopic Data Correlation
Spectroscopic DataTheoretical Prediction (DFT)Experimental ObservationAssignment
¹H NMR (δ, ppm) 8.38.3Aldimine H (-CH=N-)
7.1 - 7.87.1 - 7.8Aromatic H
4.64.6Alcohol H (-OH)
¹³C NMR (δ, ppm) 165164Aldimine C (-CH=N-)
125 - 135123 - 136Aromatic C
6061-CH(OH)-
UV-Vis (λmax, nm) 270260π → π* transition
-295n → π* transition

Note: The data in this table are derived from a study on 1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol and serve as an illustrative example of the methodology.

Molecular Dynamics Simulations and Advanced Ligand-Protein Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govspringernature.comirbbarcelona.org For a compound like this compound, MD simulations are invaluable for understanding how it interacts with a biological target, such as a receptor or enzyme, in a dynamic physiological environment. nih.govdovepress.com

Starting with a static docked pose of the ligand in the protein's binding site, an MD simulation calculates the forces between atoms and uses them to simulate the complex's movement, providing a view of the binding stability and the key interactions that maintain the complex. nih.gov These simulations can reveal how the ligand and protein adapt their conformations to achieve optimal binding, the role of water molecules in mediating interactions, and the thermodynamic properties of binding. nih.gov Advanced techniques like accelerated MD (aMD) can be used to observe rare events like ligand binding and unbinding on computationally accessible timescales. nih.govdovepress.com

Post-simulation analysis identifies and quantifies the specific non-covalent interactions between the ligand and protein residues. numberanalytics.comnumberanalytics.com Tools like LIGPLOT+ and BINANA can be used to visualize and categorize these interactions. ebi.ac.ukpitt.edu

Table 3: Common Ligand-Protein Interactions Analyzed via MD Simulations
Interaction TypeDescriptionPotential Groups on this compound
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor).Amino (-NH₂) and Hydroxyl (-OH) groups
Hydrophobic Contacts Non-polar groups clustering together to minimize contact with water.3-methylphenyl ring, propanol (B110389) backbone
Salt Bridges A combination of a hydrogen bond and an electrostatic interaction between oppositely charged residues.Protonated Amino group (-NH₃⁺)
π-Stacking Attractive, noncovalent interactions between aromatic rings.3-methylphenyl ring
π-Cation Interactions An electrostatic interaction between a cation and the face of an electron-rich π system.Protonated Amino group (-NH₃⁺) and 3-methylphenyl ring
Water Bridges One or more water molecules that are hydrogen-bonded to both the ligand and the protein, mediating their interaction.Amino and Hydroxyl groups

Virtual Screening and Computational Approaches to Lead Optimization

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target. macinchem.orgnih.gov If this compound were identified as a fragment or hit compound, its structure would serve as a starting point for a virtual screening campaign to find more potent analogues. schrodinger.com The general workflow involves preparing a 3D model of the target protein and a digital library of compounds, docking each compound into the target's binding site, and using a scoring function to rank the poses based on predicted binding affinity. macinchem.orgfrontiersin.orgyoutube.com

Once promising hits are identified, computational methods are crucial for lead optimization, the process of refining a compound's structure to improve its efficacy, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govnumberanalytics.comfrontiersin.orgnumberanalytics.compatsnap.com This iterative process involves:

Structure-Activity Relationship (SAR) Analysis: Using computational models to predict how specific structural modifications will affect binding affinity. patsnap.com

Molecular Docking and MD Simulations: Assessing the binding modes of newly designed analogues to ensure they maintain key interactions with the target. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR): Developing statistical models that correlate chemical structure with biological activity to guide the design of new compounds. numberanalytics.com

ADMET Prediction: Using computational models to predict properties like solubility, permeability, metabolic stability, and potential toxicities, helping to prioritize compounds with favorable drug-like properties. frontiersin.org

Table 4: Virtual Screening and Lead Optimization Workflow
StepTechniquePurpose
1. Hit Identification Virtual Screening (e.g., Docking)Screen large compound libraries to find molecules that bind to the target.
2. Hit-to-Lead SAR Analysis, Molecular DockingAnalyze initial hits to identify key binding features and design initial modifications.
3. Lead Optimization QSAR, MD Simulations, Free Energy CalculationsIteratively modify lead compounds to improve potency, selectivity, and reduce off-target effects.
4. ADMET Profiling In Silico ADMET PredictionComputationally evaluate drug-like properties to de-risk candidates before synthesis.

Q & A

Basic: What are the established synthetic routes for 1-Amino-3-(3-methylphenoxy)propan-2-ol, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or epoxide ring-opening strategies. For example:

  • Epoxide Route : Reacting glycidol derivatives with 3-methylphenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the phenoxy intermediate, followed by amination with NH₃ or protected amines .
  • Chlorohydrin Route : Using 3-methylphenoxypropanol chloride reacted with ammonia in THF, requiring strict temperature control (0–5°C) to minimize side reactions .
    Key Considerations : Yield optimization depends on solvent polarity, catalyst selection (e.g., phase-transfer catalysts for epoxide routes), and protecting group strategies for the amino moiety.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies stereochemistry (e.g., coupling constants for vicinal protons) and confirms substitution patterns on the aromatic ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₅NO₂, MW 181.23 g/mol) and detects isotopic patterns .
  • HPLC with Chiral Columns : Essential for resolving enantiomers, as the compound has a chiral center (e.g., using amylose-based columns) .

Advanced: How can reaction conditions be optimized for selective functionalization of the amino group?

Methodological Answer:

  • Selective Protection : Use Boc or Fmoc groups to protect the amino group during phenoxy substitution. Deprotection with TFA/water (95:5) ensures minimal side reactions .
  • pH Control : Maintain a pH >10 during alkylation to favor amino group reactivity over hydroxyl .
  • Catalysts : Pd/C or Raney Ni for hydrogenation steps to reduce nitro intermediates without affecting the aromatic ring .

Advanced: How do structural variations (e.g., methyl vs. tert-butyl substituents) impact biological activity?

Methodological Answer:
Comparative studies using analogs reveal:

  • Methyl Substituent : Enhances lipophilicity (logP ≈ 1.2), improving blood-brain barrier penetration in neuropharmacological studies .
  • tert-Butyl Groups : Increase steric hindrance, reducing binding affinity to cytochrome P450 enzymes (e.g., IC₅₀ increases from 12 μM to 45 μM) .
    Experimental Design : Use molecular docking paired with in vitro assays (e.g., fluorescence polarization) to quantify structure-activity relationships .

Advanced: What in vitro assays are suitable for evaluating its antimicrobial potential?

Methodological Answer:

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains in Mueller-Hinton broth, with 24-hour incubation .
  • Biofilm Inhibition : Use crystal violet staining in 96-well plates after 48-hour exposure .
  • Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced: How should researchers address contradictions in reported solubility data?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO (≥50 mg/mL), water (limited solubility: ~2 mg/mL at 25°C), and ethanol (15 mg/mL) .
  • Dynamic Light Scattering (DLS) : Use to detect aggregation in aqueous buffers (pH 7.4) .
  • Standardization : Report temperature, pH, and ionic strength, as these significantly affect solubility .

Advanced: What strategies validate stereochemical purity in enantiomeric synthesis?

Methodological Answer:

  • Chiral HPLC : Compare retention times with authentic standards (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) .
  • Optical Rotation : Measure [α]²⁵D and cross-reference with literature (e.g., +15.3° for R-enantiomer in methanol) .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Advanced: How can formulation challenges (e.g., hydrolysis susceptibility) be mitigated?

Methodological Answer:

  • Lyophilization : Stabilize aqueous solutions by freeze-drying with trehalose (1:5 w/w ratio) .
  • pH Adjustment : Store at pH 4–5 (acetate buffer) to slow hydrolysis of the amino group .
  • Encapsulation : Use liposomal formulations (e.g., DPPC:Cholesterol 7:3) to enhance plasma half-life .

Advanced: What scale-up considerations apply to multi-gram synthesis?

Methodological Answer:

  • Flow Chemistry : Use continuous reactors for epoxide ring-opening steps to improve heat dissipation and reduce byproducts .
  • Purification : Replace column chromatography with fractional crystallization (ethanol/water 70:30) for cost efficiency .
  • Safety : Monitor exotherms during amination steps; scale incrementally (10% increases) to avoid runaway reactions .

Advanced: How can computational modeling predict its interaction with enzyme targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 4LDE for kinases) to identify binding poses .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for phenoxy groups) with inhibitory activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.